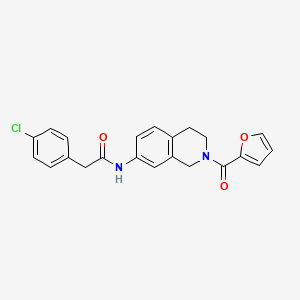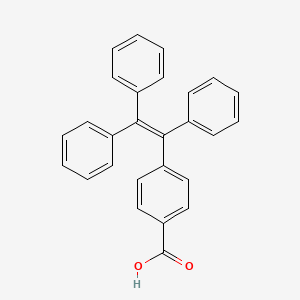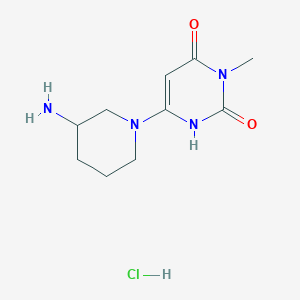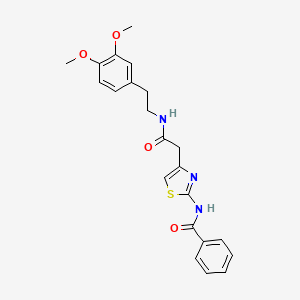![molecular formula C26H23N3O4 B2576808 methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate CAS No. 1014091-81-6](/img/structure/B2576808.png)
methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate is a complex organic compound that features a pyrazole ring substituted with benzyl and benzyloxy groups, and an amido linkage to a benzoate ester
Wissenschaftliche Forschungsanwendungen
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, particularly those involving inflammation and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation and benzyloxylation: The pyrazole ring is then benzylated and benzyloxylated using benzyl chloride and sodium hydride in a suitable solvent like dimethylformamide (DMF).
Amidation: The resulting intermediate is reacted with 4-aminobenzoic acid to form the amido linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions would yield benzaldehyde or benzoic acid derivatives, while reduction of nitro groups would yield amines.
Wirkmechanismus
The mechanism of action of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The benzyl and benzyloxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The amido linkage and ester group can also influence its solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar in structure but with three benzyloxy groups on the benzoate ring.
Methyl 4-(benzyloxy)benzoate: Contains a single benzyloxy group on the benzoate ring.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar ester but with an ethyl group and a methyl-substituted benzyl group.
Uniqueness
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate is unique due to the presence of the pyrazole ring with benzyl and benzyloxy substitutions, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCNLKXUOEHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)




![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
